2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
Description
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine (CAS: 885272-79-7) is a bicyclic heterocyclic compound featuring an oxazole ring fused to a partially hydrogenated pyridine core. The 4-bromophenyl substituent at the 2-position confers distinct electronic and steric properties, making it relevant in pharmaceutical and materials research. Its molecular formula is C₁₂H₁₁BrN₂O, with a molecular weight of 279.14 g/mol .
Properties
IUPAC Name |
2-(4-bromophenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-4,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWNEELMSUHJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1OC(=N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679985 | |
| Record name | 2-(4-Bromophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-77-5 | |
| Record name | 2-(4-Bromophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine typically involves:
- Construction of the tetrahydrooxazolo[4,5-c]pyridine core.
- Introduction of the 4-bromophenyl substituent at the 2-position.
- Use of key intermediates such as aryl bromide-containing heterocycles.
- Application of ring closure reactions to form the oxazolo fused ring system.
The preparation often employs nucleophilic substitution, reductive amination, and cyclization steps under controlled conditions to ensure regioselectivity and stereochemical integrity.
Detailed Preparation Methodology
Preparation of Key Intermediates
A critical intermediate is the aryl bromide-substituted heterocyclic precursor, which is synthesized through careful functionalization of pyridine or tetrahydroquinoline derivatives.
Formation of the Tetrahydrooxazolo[4,5-c]pyridine Core
- The tetrahydrooxazolo[4,5-c]pyridine ring system is formed by intramolecular cyclization reactions, often involving amino alcohols or amino ketones as precursors.
- One approach includes the reaction of 2-bromo-(D)-phenylalanine derivatives with reducing agents such as borane generated in situ from iodine and sodium borohydride in tetrahydrofuran (THF), followed by cyclization under reflux conditions to form the oxazolo ring fused to the pyridine.
Introduction of the 4-Bromophenyl Group
- The 4-bromophenyl substituent is introduced via aryl bromide intermediates, which can undergo Buchwald-Hartwig amination or other palladium-catalyzed cross-coupling reactions to attach nitrogen-containing heterocycles.
- This method allows for selective installation of the 4-bromophenyl group at the 2-position of the heterocyclic core with high yield and stereocontrol.
Experimental Conditions and Yields
The synthesis typically requires:
- An inert atmosphere (nitrogen or argon) to prevent oxidation.
- Controlled temperature conditions during addition of reagents to manage exothermic reactions.
- Use of solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or methanol (MeOH).
- Reflux conditions for extended periods (e.g., 18 hours) to ensure complete reaction and cyclization.
- Purification by recrystallization or flash chromatography.
Table 1. Key Reaction Parameters for Preparation
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Borane generation in situ | Iodine, NaBH4, THF | 0 °C to RT | 2 h | Not specified |
| Reduction of 2-bromo-(D)-phenylalanine | Borane solution, reflux in THF | 60–62 °C (reflux) | 18 h | High (quantitative) |
| Quenching and workup | Methanol, aqueous NaOH | 0–12 °C | 30 min | - |
| Cyclization | Reflux in basic aqueous solution | 60–62 °C | 3 h | - |
| Purification | Recrystallization or chromatography | Ambient | - | ≥95% purity |
Note: Exact yields for each step vary depending on scale and specific conditions but overall yields for key intermediates can reach up to 38% over multiple steps in scale-up processes.
Analytical Characterization
- The purity and identity of the compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), high-resolution mass spectrometry (HRMS), and liquid chromatography-mass spectrometry (LC-MS).
- NMR chemical shifts and coupling constants are used to verify the formation of the oxazolo ring and the presence of the 4-bromophenyl substituent.
- Purity is typically ≥95% after purification steps.
Research Findings and Process Optimization
- The synthetic route has been optimized to improve diastereoselectivity and overall yield.
- Scale-up processes have been developed to produce multigram quantities reliably, which is essential for pharmaceutical applications.
- Modifications in the synthetic sequence, such as improved purification techniques and reaction conditions, have enhanced the robustness of the preparation.
- The use of Buchwald-Hartwig amination has been crucial for efficient installation of nitrogen-containing groups on the aryl bromide intermediates, enabling late-stage diversification of the molecule.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting materials | 2-bromo-(D)-phenylalanine derivatives, amino alcohols, aryl bromides |
| Key reagents | Iodine, NaBH4 (for borane generation), THF, MeOH, NaOH |
| Key reactions | Reduction, intramolecular cyclization, Buchwald-Hartwig amination |
| Reaction conditions | Controlled temperature (0 °C to reflux), inert atmosphere, reflux times up to 18 h |
| Purification methods | Recrystallization, flash chromatography |
| Analytical techniques | NMR (1H, 13C), HRMS, LC-MS |
| Yields | Up to 38% overall yield in scale-up routes; intermediate steps generally high yield |
| Scale | Laboratory to multigram scale; process-focused synthesis developed for larger scale production |
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group or the oxazolo[4,5-c]pyridine ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases or interact with GABA receptors, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Core Heterocycle: The oxazole, imidazole, or isoxazole ring alters electronic properties.
- Substituent Effects : The 4-bromophenyl group enhances lipophilicity and halogen bonding, critical for receptor interactions. In contrast, the benzylpiperidinyl-ethyl group in Compound 14 introduces bulkiness, reducing membrane permeability but improving target specificity .
- Synthetic Accessibility : The parent oxazolo[4,5-c]pyridine scaffold (CAS: 944903-60-0) is commercially available, enabling modular derivatization .
Biological Activity
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine (CAS No. 885272-77-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 279.13 g/mol
- Structure : The compound features a bromophenyl group and an oxazolo-pyridine structure, contributing to its unique reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of interest include:
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : In vitro studies have indicated that the compound may possess anticancer activity. It appears to inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. The compound may modulate neuroinflammatory pathways and reduce oxidative stress in neuronal cells.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways that lead to inflammation and cancer progression.
- Modulation of Gene Expression : Research indicates that it can influence the expression of genes associated with apoptosis and cell survival.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition of E. coli and S. aureus growth at low concentrations. |
| Study 2 | Investigate anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with IC values lower than standard chemotherapeutics. |
| Study 3 | Assess neuroprotective properties | Reduced oxidative stress markers in SH-SY5Y neuronal cells under oxidative stress conditions. |
Q & A
Q. What are the primary synthetic strategies for constructing the 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine scaffold?
The synthesis of this scaffold typically involves cyclization reactions of precursors containing bromophenyl and heterocyclic moieties. For example, analogous isoxazolo[4,5-c]pyridine derivatives are synthesized via intramolecular cyclization of hydroxylamine intermediates or through copper-catalyzed reactions to form the fused heterocycle . Key steps include optimizing reaction conditions (e.g., solvent, temperature) to ensure regioselectivity and yield.
Q. How is the crystal structure of related bromophenyl-fused heterocycles characterized?
X-ray crystallography is the gold standard. For instance, monoclinic systems (space group P2₁/c) with unit cell parameters a = 21.871 Å, b = 9.209 Å, c = 10.552 Å, and β = 90.37° have been reported for similar compounds, enabling precise determination of bond angles, torsion angles, and packing interactions . Such data validate computational models and inform reactivity predictions.
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- NMR : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 7.2–7.8 ppm) from tetrahydro ring protons (δ 1.5–3.5 ppm).
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C₁₃H₁₁BrN₂O for the oxazolo derivative).
- IR : Peaks near 1650 cm⁻¹ (C=N) and 750 cm⁻¹ (C-Br) validate functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?
SAR studies involve systematic substitution at the bromophenyl or oxazolo nitrogen. For example, replacing the bromine with electron-withdrawing groups (e.g., -CF₃) or introducing hydrophilic moieties (e.g., -OH) can enhance binding to targets like Hsp90, as seen in isoxazolo analogs . In vitro assays (e.g., protein degradation analysis in A431 cells) quantify potency and selectivity .
Q. What computational approaches predict the interaction of this compound with ATP-binding sites in Hsp90?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding modes. The oxazolo ring’s planarity and bromophenyl’s hydrophobicity are compared to isoxazole-based inhibitors, which show strong interactions with Lys58 and Asp93 residues in Hsp90’s ATP pocket . Density functional theory (DFT) calculations further optimize electrostatic complementarity .
Q. How do competing reaction pathways affect the synthesis of this scaffold?
Competing pathways (e.g., over-oxidation or dimerization) arise during cyclization. Strategies to mitigate these include:
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Key challenges include:
- Regioselectivity : Ensuring single-isomer formation during cyclization.
- Purification : Chromatography may be inefficient; recrystallization in ethanol/water mixtures improves yield .
- Stability : The tetrahydro ring is prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) enhance stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
